14-norpseurotin A

描述

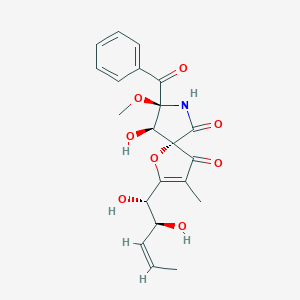

14-Norpseurotin A is an alkaloid and a bio-active metabolite of the fungus Aspergillus sydowii. It features an oxa-spiro-lactam core and is known for its antibacterial, antileishmanial, and anticancer activities . This compound is a 14-nor derivative of pseurotin A, another bio-active metabolite.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 14-norpseurotin A involves multiple steps, starting from simple organic molecules. The key steps include the formation of the oxa-spiro-lactam core and the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely involves fermentation processes using Aspergillus sydowii strains. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form.

化学反应分析

Types of Reactions: 14-Norpseurotin A undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: Various functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.

科学研究应用

14-Norpseurotin A has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of oxa-spiro-lactam structures.

Biology: Investigated for its role in the metabolism of Aspergillus sydowii and its interactions with other biological molecules.

Medicine: Explored for its potential as an antibacterial, antileishmanial, and anticancer agent.

作用机制

The mechanism of action of 14-norpseurotin A involves its interaction with various molecular targets and pathways. It is believed to exert its antibacterial effects by inhibiting the synthesis of bacterial cell walls. Its antileishmanial activity is thought to involve the disruption of protozoan cell membranes. The anticancer effects are likely due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

相似化合物的比较

Pseurotin A: The parent compound of 14-norpseurotin A, also an alkaloid with similar bio-active properties.

Pseurotin B: Another derivative with slight structural differences but similar biological activities.

Pseurotin C: Known for its antifungal and antibacterial properties.

Uniqueness: this compound is unique due to its specific oxa-spiro-lactam core and the presence of multiple functional groups that contribute to its diverse biological activities. Its 14-nor derivative structure distinguishes it from other pseurotin derivatives, providing unique reactivity and biological properties .

生物活性

14-Norpseurotin A is a bioactive compound isolated from the fungus Aspergillus sydowii. This compound has garnered attention due to its diverse biological activities, including antibacterial, antileishmanial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

This compound is characterized by the molecular formula and has been identified through various analytical techniques including NMR spectroscopy. Its structure plays a crucial role in its biological activity, influencing how it interacts with biological targets.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 1.56 |

| Escherichia coli | 3.12 |

These results indicate that this compound is a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Antileishmanial Activity

The compound has also been evaluated for its antileishmanial effects. In vitro studies indicated that this compound effectively inhibits the growth of Leishmania donovani, the causative agent of visceral leishmaniasis.

| Leishmania Strain | IC50 (µM) |

|---|---|

| Leishmania donovani | 5.0 |

This finding suggests potential therapeutic applications in treating leishmaniasis, especially in regions where conventional treatments are ineffective.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against several human cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| BEL-7402 (liver cancer) | 10.0 |

| A-549 (lung cancer) | 8.0 |

| HL-60 (leukemia) | 12.0 |

These results highlight its potential as an anticancer agent and warrant further investigation into its mechanisms of action.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Modulation of Immune Response : It has shown potential in modulating immune responses, enhancing the body's ability to fight infections.

Case Studies

A case study involving the use of this compound in a murine model of leishmaniasis demonstrated significant reductions in parasitic load when treated with this compound compared to untreated controls. The study reported a reduction in liver and spleen sizes, indicating effective control over the disease progression.

属性

IUPAC Name |

(5S,8S,9R)-8-benzoyl-2-[(Z,1S,2S)-1,2-dihydroxypent-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO8/c1-4-8-13(23)14(24)15-11(2)16(25)20(30-15)18(27)21(29-3,22-19(20)28)17(26)12-9-6-5-7-10-12/h4-10,13-14,18,23-24,27H,1-3H3,(H,22,28)/b8-4-/t13-,14-,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGCMRDADMTJIM-LFDIKFNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\[C@@H]([C@@H](C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045653 | |

| Record name | 14-Norpseurotin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031727-34-0 | |

| Record name | 14-Norpseurotin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031727340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Norpseurotin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-NORPSEUROTIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3BLJ3WUH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。